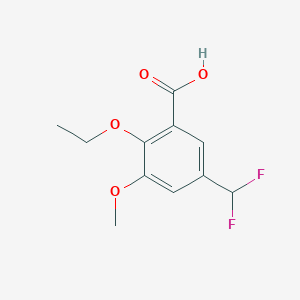

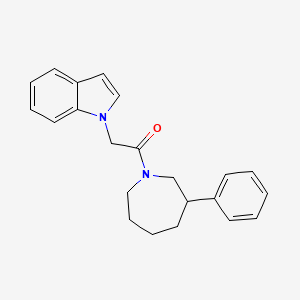

![molecular formula C17H21N3O3 B2919095 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-05-9](/img/structure/B2919095.png)

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents (hydroxy, methyl, cyclohexyl, oxo, and carboxamide groups) would be attached to this ring .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific reagents and conditions used. Generally, pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups (such as the hydroxy and carboxamide groups), the overall size and shape of the molecule, and the presence of aromatic systems .Wissenschaftliche Forschungsanwendungen

Synthesis and Interaction with DNA

A study by Huaihong Zhang et al. (2013) on a hydrochloric acid salt of a related compound demonstrated its importance as an intermediate for the synthesis of biologically active heterocyclic compounds. It interacts with DNA via groove mode binding, suggesting potential applications in drug design and molecular biology (Zhang et al., 2013).

HIV-1 Integrase Inhibitors

A scaffold for HIV-1 integrase inhibitors was developed by O. Kinzel et al. (2007), highlighting the role of pyrido[1,2-a]pyrimidine derivatives in antiviral therapy. This underlines the potential of these compounds in medical chemistry and drug discovery (Kinzel et al., 2007).

Analgesic Properties

I. Ukrainets et al. (2015) explored the modification of pyrido[1,2-a]pyrimidine derivatives to enhance their analgesic properties. This research signifies the compound's relevance in developing new analgesics (Ukrainets et al., 2015).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones related to pyrido[1,2-a]pyrimidine derivatives were determined, showcasing their therapeutic potential in epilepsy treatment (Kubicki et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-10-6-3-4-8-12(10)18-15(21)13-16(22)19-14-11(2)7-5-9-20(14)17(13)23/h5,7,9-10,12,22H,3-4,6,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFNTZNOGLWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2919013.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)

![2-Chlorospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2919022.png)

![N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2919024.png)

![ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2919027.png)

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2919035.png)